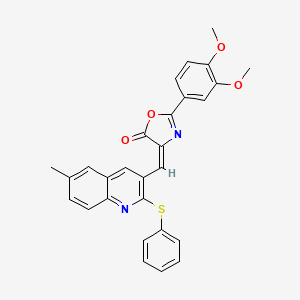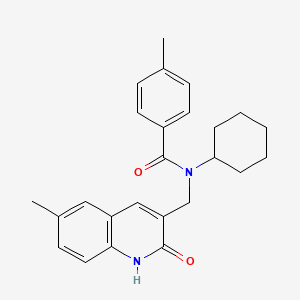
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide, also known as DFP-10825, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It was first synthesized in 2011 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide works by binding to specific enzymes in the body, thereby preventing them from carrying out their normal functions. In particular, it has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. By blocking this enzyme, N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide can induce cell death in cancer cells and reduce the severity of certain neurological conditions.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its inhibitory effects on PARP-1, it has also been shown to modulate the activity of several other enzymes and signaling pathways. These effects can lead to changes in cellular metabolism, gene expression, and other important biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is that it is a highly specific inhibitor of PARP-1, which can make it useful for studying the role of this enzyme in various biological processes. However, one limitation is that it may not be suitable for use in certain experimental systems or models, depending on the specific research question being addressed.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and neurodegenerative disorders. Another potential direction is the exploration of its effects on other enzymes and signaling pathways, which could lead to new insights into the mechanisms of cellular metabolism and gene expression. Additionally, further studies may be needed to determine the optimal dosage and administration protocols for this compound in different experimental systems.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of piperidine with 2,4-difluorobenzaldehyde, followed by the addition of 3,4-dimethoxybenzenesulfonyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells, as well as in the development of certain neurological conditions.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O5S/c1-28-18-6-4-15(12-19(18)29-2)30(26,27)24-9-7-13(8-10-24)20(25)23-17-5-3-14(21)11-16(17)22/h3-6,11-13H,7-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBBNVCZPVYQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate](/img/structure/B7720406.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)


![(E)-N'-((5-((benzyl(((p-tolyloxy)thio)oxy)amino)methyl)furan-2-yl)methylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720487.png)


